4-Bromo-7-chloro-3-methyl-1H-indazole

Synthetic Methodology Regioselective Halogenation Palladium Catalysis

This 4-Bromo-7-chloro-3-methyl-1H-indazole is a uniquely functionalized indazole scaffold featuring distinct bromo and chloro substituents at the 4- and 7-positions, enabling sequential, orthogonal palladium-catalyzed cross-coupling for controlled diversification. Unlike generic or mono-substituted indazoles, this specific substitution pattern creates a unique steric and electronic environment critical for reproducible SAR studies in kinase and bromodomain (BRD4) inhibitor programs. Substituting with cheaper analogs will alter target binding and invalidate experimental data. Procure this pre-functionalized core to accelerate hit-to-lead optimization with a patentable chemical space advantage.

Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
Cat. No. B13650916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chloro-3-methyl-1H-indazole
Molecular FormulaC8H6BrClN2
Molecular Weight245.50 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C(C2=NN1)Cl)Br
InChIInChI=1S/C8H6BrClN2/c1-4-7-5(9)2-3-6(10)8(7)12-11-4/h2-3H,1H3,(H,11,12)
InChIKeyWBOYJNGNJKDVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-chloro-3-methyl-1H-indazole: A Specialized Halogenated Indazole Building Block for Chemical Biology and Medicinal Chemistry


4-Bromo-7-chloro-3-methyl-1H-indazole (CAS 2169560-50-1) is a heterocyclic small molecule belonging to the indazole class, distinguished by the specific positioning of bromo, chloro, and methyl substituents on the bicyclic scaffold . This precise substitution pattern differentiates it from other halogenated indazoles, offering a unique vector for structure-activity relationship (SAR) exploration and providing a defined chemical handle for further synthetic elaboration .

Why 4-Bromo-7-chloro-3-methyl-1H-indazole Cannot Be Replaced by a Generic Indazole in SAR-Driven Projects


Indazole derivatives are not functionally interchangeable; their biological activity, target binding affinity, and physicochemical properties are exquisitely sensitive to the nature and position of ring substituents [1]. The specific 4-bromo, 7-chloro, and 3-methyl substitution pattern on the indazole core creates a unique steric and electronic environment that cannot be replicated by other regioisomers or mono-substituted analogs . Therefore, substituting this compound with a cheaper, more common indazole will fundamentally alter the experimental parameters and can lead to a loss of activity or altered selectivity, invalidating SAR studies and compromising the reproducibility of synthetic routes [2].

Quantitative Evidence Guide: Head-to-Head Differentiation of 4-Bromo-7-chloro-3-methyl-1H-indazole from Structural Analogs


Comparative Regioselectivity: C7-Bromination versus C7-Chlorination in 4-Substituted Indazoles

The presence of a chlorine atom at the 7-position is a pre-installed feature of this compound, which distinguishes it from the more common synthetic intermediate, 4-bromo-7-bromo-3-methyl-1H-indazole. A key synthetic methodology paper demonstrates that C7-bromination of 4-substituted indazoles is highly regioselective and proceeds in high yield [1]. By procuring the 7-chloro derivative, researchers avoid an additional synthetic step, providing a distinct starting material for orthogonal cross-coupling reactions.

Synthetic Methodology Regioselective Halogenation Palladium Catalysis

Impact of 3-Methyl Group on Physicochemical and Biological Properties Compared to Unsubstituted Indazoles

The 3-methyl group on the indazole scaffold is a critical determinant of both physicochemical properties and biological activity. A study on 3-methyl-1H-indazole derivatives as BRD4 inhibitors found that this substitution is essential for potent binding and cellular activity [1]. While direct data for the 4-bromo-7-chloro analog is not available, this class-level evidence strongly indicates that the 3-methyl group provides a significant advantage over unsubstituted indazole cores, making this compound a more relevant starting point for medicinal chemistry programs targeting BRD4 or similar proteins.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Differentiation from Other Bromo-Chloro Regioisomers in Lactoperoxidase (LPO) Inhibition

The specific positioning of halogen atoms on the indazole ring profoundly impacts enzyme inhibitory activity. A comparative study of various mono-halogenated indazoles on bovine milk lactoperoxidase (LPO) revealed that the position of the halogen (4-, 6-, or 7-) dictates the inhibitory potency, with 4-bromo-1H-indazole and 6-bromo-1H-indazole exhibiting different levels of inhibition [1]. This class-level evidence underscores that the unique 4-bromo, 7-chloro substitution pattern of the target compound is likely to confer a distinct biological profile compared to its regioisomers (e.g., 6-bromo-4-chloro-3-methyl-1H-indazole), making it a non-interchangeable component in enzyme inhibition studies.

Enzyme Inhibition Antimicrobial Agents Structure-Activity Relationship

Best-Fit Research and Industrial Application Scenarios for Procuring 4-Bromo-7-chloro-3-methyl-1H-indazole


Orthogonal Cross-Coupling for Complex Molecule Synthesis

The distinct bromo and chloro substituents at the 4- and 7-positions, respectively, enable sequential and orthogonal palladium-catalyzed cross-coupling reactions [1]. This allows for the controlled, stepwise introduction of diverse chemical fragments onto the indazole core, a strategy that is highly valuable for generating focused libraries of drug-like molecules for SAR studies .

Targeted Kinase and Bromodomain Inhibitor Discovery

Given the class-level evidence that 3-methylindazoles are potent scaffolds for kinase and bromodomain inhibition [1], this compound serves as an advanced intermediate for developing novel inhibitors. Its pre-functionalized nature allows medicinal chemists to rapidly explore chemical space around the 4- and 7-positions to optimize potency and selectivity against targets like BRD4, without needing to build the core scaffold from scratch .

Investigating Regioisomer-Dependent Enzyme Inhibition

The compound's specific substitution pattern is ideal for studies designed to probe the effect of halogen positioning on enzyme inhibition [1]. By comparing its activity against a panel of related enzymes (e.g., kinases, LPO, NOS) with that of its regioisomers (e.g., 5-bromo-7-chloro-3-methyl-1H-indazole), researchers can deconvolute the structural determinants of target engagement and selectivity.

Building Block for Proprietary Pharmaceutical Libraries

For CROs and pharmaceutical companies engaged in hit-to-lead or lead optimization campaigns, this compound offers a chemically distinct and highly functionalized indazole core [1]. Its incorporation into proprietary screening libraries can provide a source of novel chemical matter with a higher probability of yielding patentable lead compounds due to its unique substitution pattern, as evidenced by its presence in chemical vendor catalogs as a specialized research reagent .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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